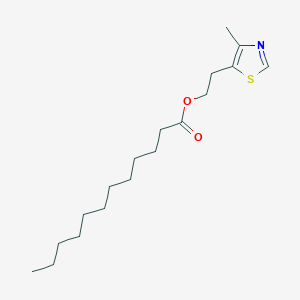![molecular formula C12H17NO3 B12327131 [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327131.png)
[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a methoxy group and an ethylamino group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzyl chloride and ethylamine.
Nucleophilic Substitution: The 2-methoxybenzyl chloride undergoes nucleophilic substitution with ethylamine to form [Ethyl-(2-methoxy-benzyl)-amino]-methane.
Acetylation: The resulting [Ethyl-(2-methoxy-benzyl)-amino]-methane is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Methyl-(2-methoxy-benzyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.
[Ethyl-(2-hydroxy-benzyl)-amino]-acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[ethyl-[(2-methoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
GMWGONOVOGWZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)

![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)


![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)





